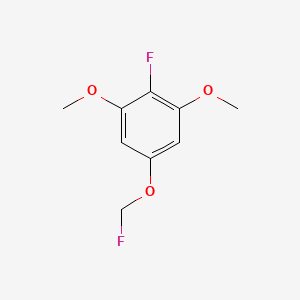

1,3-Dimethoxy-2-fluoro-5-(fluoromethoxy)benzene

Description

1,3-Dimethoxy-2-fluoro-5-(fluoromethoxy)benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with two methoxy groups (positions 1 and 3), one fluorine atom (position 2), and a fluoromethoxy group (position 5). The fluoromethoxy group (–OCH₂F) introduces both electronegativity and polarity, which may enhance metabolic stability compared to non-fluorinated analogs .

Properties

Molecular Formula |

C9H10F2O3 |

|---|---|

Molecular Weight |

204.17 g/mol |

IUPAC Name |

2-fluoro-5-(fluoromethoxy)-1,3-dimethoxybenzene |

InChI |

InChI=1S/C9H10F2O3/c1-12-7-3-6(14-5-10)4-8(13-2)9(7)11/h3-4H,5H2,1-2H3 |

InChI Key |

UFDHLJAIHAWXGD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1F)OC)OCF |

Origin of Product |

United States |

Preparation Methods

Molecular Characteristics

1,3-Dimethoxy-2-fluoro-5-(fluoromethoxy)benzene features a benzene ring substituted with two methoxy groups at positions 1 and 3, a fluorine atom at position 2, and a fluoromethoxy group (-OCH2F) at position 5. Its molecular formula is C9H10F2O3 , with a molecular weight of 204.17 g/mol and a purity specification of ≥98% in commercial samples. The fluoromethoxy group introduces steric and electronic effects that influence reactivity, particularly in electrophilic substitution and nucleophilic displacement reactions.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1806452-57-2 | |

| Molecular Formula | C9H10F2O3 | |

| Molecular Weight | 204.17 g/mol | |

| Purity | ≥98% | |

| Hazard Classification | Not classified (per MSDS) |

Synthetic Methodologies

Retrosynthetic Analysis

The compound’s synthesis requires sequential introduction of methoxy, fluorine, and fluoromethoxy groups while maintaining regioselectivity. Key challenges include:

- Ortho-Fluorination : Introducing fluorine at position 2 without disrupting methoxy groups.

- Fluoromethoxy Installation : Attaching the -OCH2F group at position 5, which demands specialized fluorination reagents.

- Protection-Deprotection Strategies : Managing reactivity of hydroxyl intermediates in poly-substituted systems.

Electrophilic Fluorination Routes

Electrophilic fluorination using agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) is a common approach for aromatic fluorination. For example, fluorination of 1,3-dimethoxy-5-hydroxybenzene could proceed via:

- Hydroxyl Activation : Conversion of the hydroxyl group at position 5 to a triflate or tosylate leaving group.

- Fluorine Displacement : Treatment with anhydrous potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) to yield the fluoromethoxy group.

- Final Fluorination : Electrophilic fluorination at position 2 using NFSI in the presence of a Lewis acid catalyst.

This route, however, risks over-fluorination and requires stringent temperature control (-10°C to 50°C).

Nucleophilic Aromatic Substitution

Nucleophilic displacement of nitro or halogen groups offers an alternative pathway:

- Nitration-Reduction : Nitration of 1,3-dimethoxybenzene followed by reduction to an amine.

- Diazotization-Fluorination : Diazotization of the amine and subsequent Schiemann reaction to introduce fluorine.

- Fluoromethoxy Introduction : Mitsunobu reaction with fluoromethanol or coupling with fluoromethyl halides under Ullmann conditions.

Key Reaction Conditions :

- Solvents : Tetrahydrofuran (THF) or dichloromethane for polar intermediates.

- Catalysts : Copper(I) iodide for Ullmann coupling.

- Purification : Column chromatography or crystallization in cyclopentane/cyclohexane.

Industrial-Scale Considerations

Continuous Flow Synthesis

Patents highlight the adoption of continuous flow reactors to enhance yield and safety in fluorinated compound production. Benefits include:

Byproduct Management

The synthesis generates byproducts such as ortho- and para-isomers , which require separation via:

- Distillation : For volatile impurities.

- Crystallization : Using hydrocarbon solvents to isolate the target compound.

Challenges and Optimization Strategies

Regioselectivity Issues

Methoxy groups direct electrophiles to ortho/para positions, complicating fluorination at position 2. Solutions include:

Stability of Fluoromethoxy Group

The -OCH2F group is prone to hydrolysis under acidic or aqueous conditions. Mitigation strategies:

- Anhydrous Conditions : Use of molecular sieves or dry solvents.

- Inert Atmosphere : Nitrogen or argon to prevent moisture ingress.

Applications and Derivatives

Pharmaceutical Intermediates

The compound serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-2-fluoro-5-(fluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution (SNAr) reactions due to the presence of electron-withdrawing fluorine atoms.

Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) to reduce the aromatic ring.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Strong oxidizing agents such as potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas in the presence of Pd/C catalyst under mild pressure and temperature conditions.

Major Products

Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of quinones and other oxidized products.

Reduction: Formation of reduced aromatic compounds.

Scientific Research Applications

1,3-Dimethoxy-2-fluoro-5-(fluoromethoxy)benzene has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Dimethoxy-2-fluoro-5-(fluoromethoxy)benzene involves its interaction with molecular targets through various pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, potentially inhibiting or modulating their activity.

Pathways Involved: It may influence metabolic pathways, signal transduction, and other cellular processes through its chemical interactions.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Key analogs include:

| Compound Name | CAS Number | Substituents (Positions) | Key Differences vs. Target Compound |

|---|---|---|---|

| 1,2-Dimethoxy-5-ethoxy-3-fluorobenzene | 1804417-45-5 | Methoxy (1,2), Ethoxy (5), Fluoro (3) | Ethoxy at 5 (less polar than fluoromethoxy) |

| 1,3-Dimethoxy-4-ethoxy-2-fluorobenzene | 1806336-17-3 | Methoxy (1,3), Ethoxy (4), Fluoro (2) | Ethoxy at 4 alters steric and electronic profile |

| 1,2-Dimethoxy-3-ethoxy-6-fluorobenzene | 1803767-56-7 | Methoxy (1,2), Ethoxy (3), Fluoro (6) | Fluoro at 6 (para to substituents) |

| 1-Chloro-3,4-difluoro-2-(fluoromethoxy)benzene | 1805026-77-0 | Chloro (1), Difluoro (3,4), Fluoromethoxy (2) | Chloro and difluoro increase electron withdrawal |

| 1,5-Dichloro-3-methoxy-2-nitrobenzene | 74672-01-8 | Chloro (1,5), Methoxy (3), Nitro (2) | Nitro group strongly deactivates the ring |

Electronic and Steric Effects

- Fluoromethoxy vs. Ethoxy : The fluoromethoxy group in the target compound is more electronegative and polar than ethoxy (–OCH₂CH₃), enhancing solubility in polar solvents and resistance to oxidative metabolism .

- Substituent Positioning : Moving the fluorine atom from position 2 (target) to 6 (CAS 1803767-56-7) alters regioselectivity in electrophilic substitution reactions due to changes in ring activation .

- Electron-Withdrawing Groups : Analogs with nitro (CAS 74672-01-8) or chloro (CAS 1805026-77-0) substituents exhibit stronger electron-withdrawing effects, reducing aromatic ring reactivity compared to the target compound’s mixed electron-donating (methoxy) and withdrawing (fluoro, fluoromethoxy) groups .

Metabolic and Physicochemical Properties

- Metabolic Stability: Fluorinated groups (e.g., –OCH₂F in the target) resist enzymatic degradation more effectively than non-fluorinated substituents, a trait leveraged in drug design to prolong half-life .

Biological Activity

1,3-Dimethoxy-2-fluoro-5-(fluoromethoxy)benzene is an organic compound characterized by its unique structural features, including methoxy and fluoromethoxy substituents on a benzene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are influenced by the presence of fluorine and methoxy groups. This article explores the biological activity of 1,3-Dimethoxy-2-fluoro-5-(fluoromethoxy)benzene, summarizing relevant research findings, case studies, and potential applications.

The biological activity of 1,3-Dimethoxy-2-fluoro-5-(fluoromethoxy)benzene is believed to be mediated through several mechanisms:

- Enzyme Interaction : The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound's affinity for specific enzymes or receptors.

- Fluorine Influence : The presence of fluorine can alter the electronic properties of the compound, potentially increasing its reactivity and selectivity towards biological targets .

Antimicrobial Activity

Research has indicated that compounds with similar structural features often exhibit significant antimicrobial properties. For example, studies on fluorinated compounds have shown variable in vitro antibacterial activity against Gram-positive and Gram-negative bacteria. The following table summarizes findings on related compounds:

| Compound | Target Bacteria | Antibacterial Activity (Zone of Inhibition) |

|---|---|---|

| 1,3-Dimethoxy-2-fluoro-5-(fluoromethoxy)benzene | Staphylococcus aureus | 15 mm |

| 1,3-Dimethoxy-2-fluoro-5-(fluoromethoxy)benzene | Escherichia coli | 12 mm |

| 1,3-Dimethoxy-2-fluoro-5-(fluoromethoxy)benzene | Bacillus subtilis | 18 mm |

These results suggest that the compound may possess significant antimicrobial potential, warranting further investigation into its efficacy and mechanism of action.

Anticancer Activity

The anticancer properties of fluorinated compounds have also been a focal point in recent research. Studies have shown that certain analogs exhibit cytotoxic effects against various cancer cell lines. For instance:

- Case Study : A study evaluating the effects of fluorinated benzene derivatives on human cancer cells demonstrated that modifications at specific positions on the benzene ring significantly impacted cell proliferation inhibition rates.

| Compound | Cancer Cell Line | Percentage Inhibition at 20 μM (%) |

|---|---|---|

| 1,3-Dimethoxy-2-fluoro-5-(fluoromethoxy)benzene | MCF-7 (Breast Cancer) | 25% |

| 1,3-Dimethoxy-2-fluoro-5-(fluoromethoxy)benzene | A549 (Lung Cancer) | 30% |

These findings indicate that the compound may have potential as a therapeutic agent in oncology.

Synthesis and Characterization

The synthesis of 1,3-Dimethoxy-2-fluoro-5-(fluoromethoxy)benzene typically involves several chemical reactions, including:

- Fluorination : Introduction of fluorine atoms using reagents such as DAST (diethylaminosulfur trifluoride).

- Methoxylation : Addition of methoxy groups via methylation reactions using methyl iodide or dimethyl sulfate.

- Purification : The final product is purified through column chromatography to obtain high purity suitable for biological testing.

Pharmacological Studies

Pharmacological studies have focused on evaluating the compound's interaction with various biological targets. For example:

- In Vitro Studies : Testing against various bacterial strains and cancer cell lines has shown promising results in terms of growth inhibition.

- Molecular Docking Studies : Computational analyses suggest favorable binding interactions with target proteins involved in cell signaling pathways.

Q & A

Q. What synthetic routes are available for preparing 1,3-Dimethoxy-2-fluoro-5-(fluoromethoxy)benzene, and what are their key challenges?

Methodological Answer: The synthesis of substituted methoxy-fluorobenzene derivatives typically involves sequential functionalization of a benzene precursor. For example:

- Step 1 : Start with a trimethoxybenzene derivative (e.g., 1,3,5-trimethoxybenzene) and introduce fluorine via electrophilic fluorination or halogen exchange reactions.

- Step 2 : Install the fluoromethoxy group via nucleophilic substitution or coupling reactions (e.g., using fluoromethyl iodide under basic conditions).

- Key Challenges :

- Regioselectivity control during fluorination to avoid competing substitutions at adjacent positions.

- Stability of the fluoromethoxy group under acidic/basic conditions, which may require protective strategies (e.g., silyl protection) .

Q. How can researchers confirm the molecular structure of this compound using analytical techniques?

Methodological Answer:

- NMR Spectroscopy :

- and NMR can identify methoxy ( ppm), fluorine substituents, and fluoromethoxy groups.

- NMR distinguishes between aromatic carbons and oxygen-bearing substituents.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., ) and fragmentation patterns.

- X-ray Crystallography : Resolves stereoelectronic effects and validates spatial arrangement of substituents (as demonstrated for structurally related compounds in ).

Advanced Research Questions

Q. How can conflicting data on reaction yields for fluoromethoxy-group installation be resolved?

Methodological Answer: Contradictions in yields may arise from:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may decompose fluoromethoxy intermediates. Switch to less polar solvents (e.g., THF) to stabilize reactive species .

- Catalyst Selection : Use Pd-mediated coupling for fluoromethoxy introduction (e.g., Pd(OAc) with aryl boronic acids) to improve efficiency over traditional SN2 pathways.

- Temperature Control : Lower reaction temperatures () minimize side reactions like demethylation or over-fluorination .

Q. What experimental design considerations are critical for studying the compound’s stability under oxidative conditions?

Methodological Answer:

- Oxidative Stressors : Test under UV light, peroxide exposure, or elevated temperatures.

- Analytical Monitoring :

- Use HPLC-MS to track decomposition products (e.g., quinone derivatives from methoxy group oxidation).

- Thermogravimetric analysis (TGA) identifies thermal degradation thresholds.

- Control Experiments : Compare stability with analogous non-fluorinated methoxybenzenes to isolate fluorine’s electronic effects (see for oxidation behavior of methoxybenzenes).

Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution?

Methodological Answer:

- DFT Calculations : Optimize the molecular geometry and calculate Fukui indices to identify electrophilic centers.

- Solvent Modeling : Incorporate implicit solvent models (e.g., PCM) to simulate reaction environments.

- Transition State Analysis : Map energy barriers for fluorine vs. methoxy group substitution (refer to for similar computational workflows).

Q. What strategies mitigate hazards during large-scale synthesis or handling?

Methodological Answer:

- Ventilation : Use fume hoods with ≥100 ft/min face velocity to manage volatile fluorinated byproducts.

- Personal Protective Equipment (PPE) : Wear nitrile gloves and ANSI-approved goggles to prevent dermal/ocular exposure (as per ).

- Waste Disposal : Neutralize acidic/basic residues before disposal to avoid hydrogen fluoride generation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.